T-5224

Overview

Description

T-5224 is a small molecule inhibitor that selectively targets the transcription factor c-Fos/activator protein-1 (AP-1). This compound has shown significant potential in controlling the expression of multiple proinflammatory cytokines, making it a promising candidate for therapeutic applications in inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

T-5224 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a benzophenone derivative, which is then modified to achieve the desired inhibitory properties .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps to remove any impurities and achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

T-5224 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Study Overview

A significant study demonstrated that T-5224 effectively prevents intervertebral disc degeneration induced by interleukin-1 beta (IL-1β) in both in vivo and ex vivo models. The treatment resulted in:

- Inhibition of MMP Expression : this compound significantly suppressed the upregulation of matrix metalloproteinases (MMPs) such as Mmp-3 and Mmp-13, which are implicated in extracellular matrix degradation.

- Restoration of Collagen Expression : The compound also promoted the expression of type II collagen, critical for maintaining disc integrity.

Results Summary

| Measurement | Control Group | This compound Treated Group |

|---|---|---|

| Mmp-3 Expression | High | Significantly Reduced |

| Mmp-13 Expression | High | Significantly Reduced |

| Col2a1 Expression | Low | Significantly Increased |

This study highlights this compound's potential as an orally administered drug for preventing disc degeneration and associated pain, marking a significant advancement in treating lower back pain (LBP) .

Head and Neck Squamous Cell Carcinoma

This compound has shown promise in inhibiting lymph node metastasis in head and neck squamous cell carcinoma (HNSCC). In an animal model:

- Inhibition of Invasion : this compound treatment led to a dramatic decrease in the invasion and migration of HNSCC cells in vitro.

- Reduced Metastatic Rates : The rate of cervical lymph node metastasis was reduced from 74.1% in the control group to 40% in the this compound treated group, indicating a significant antimetastatic effect.

Results Summary

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Metastatic Rate (%) | 74.1% | 40% |

| Invasion Activity (cells) | 51% | 2.4% |

These findings suggest that this compound could serve as a therapeutic agent for preventing metastasis in cancers characterized by aggressive behavior .

Anti-inflammatory Applications

This compound was originally developed as an anti-inflammatory drug aimed at treating rheumatoid arthritis (RA). Its effectiveness in suppressing inflammatory cytokines and MMPs without notable side effects underscores its potential utility in managing chronic inflammatory conditions.

Clinical Insights

Research indicates that this compound can effectively regulate pathways associated with inflammation, offering a dual benefit as both an anti-inflammatory and antitumor agent .

Combination Therapies

Recent studies have explored the combination of this compound with other therapies, such as bortezomib for multiple myeloma treatment. The cooperative effects observed indicate that this compound may enhance the efficacy of existing treatments through synergistic mechanisms targeting different pathways .

Mechanism of Action

T-5224 exerts its effects by selectively inhibiting the DNA binding activity of the c-Fos/activator protein-1 complex. This inhibition prevents the transcription of proinflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include the c-Fos and c-Jun proteins, which form the activator protein-1 complex .

Comparison with Similar Compounds

Similar Compounds

T-5224 Analogues: These compounds are structurally similar to this compound and share similar inhibitory properties.

Other c-Fos/activator protein-1 Inhibitors: These compounds also target the c-Fos/activator protein-1 complex but may have different chemical structures and properties.

Uniqueness of this compound

This compound is unique in its selective inhibition of the c-Fos/activator protein-1 complex without affecting other transcription factors. This specificity makes it a valuable tool for studying the role of c-Fos/activator protein-1 in various biological processes and for developing targeted therapies for inflammatory diseases .

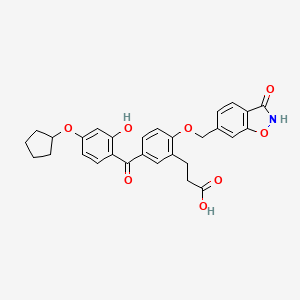

Biological Activity

T-5224, chemically known as 3-{5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl} propionic acid, is a selective inhibitor of the activator protein-1 (AP-1) signaling pathway. Initially developed as an anti-inflammatory agent for rheumatoid arthritis, this compound has shown significant biological activity in various cancer models and inflammatory diseases. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

This compound functions primarily by inhibiting the DNA-binding and transactivation activities of AP-1, specifically targeting c-Fos. This inhibition disrupts the expression of genes involved in inflammation and cancer progression. Notably, this compound does not affect other transcription factors such as ATF2, C/EBPα, NF-κB/p65, MyoD, or Sp1, making it a highly selective compound .

Inhibition of Tumor Metastasis

In recent studies, this compound has demonstrated potent antimetastatic effects in head and neck squamous cell carcinoma (HNSCC) models. It significantly inhibited the invasion and migration of HNSCC cells in vitro and reduced lymph node metastasis in vivo. The compound was shown to decrease the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are critical for tumor invasion .

Table 1: Effects of this compound on HNSCC Cell Migration

| Concentration (μM) | Migration Inhibition (%) |

|---|---|

| 0 | 0 |

| 40 | 50 |

| 80 | 85 |

The results indicate a dose-dependent inhibition of cell migration, with nearly complete inhibition observed at higher concentrations .

Anti-inflammatory Properties

This compound also exhibits significant anti-inflammatory effects. In a model of atopic dermatitis, topical application of this compound reduced ear swelling and restored the expression of filaggrin, a protein crucial for skin barrier function. The compound suppressed various pro-inflammatory cytokines including IL-17A and IL-17F while enhancing the expression of anti-inflammatory markers .

Table 2: Cytokine Expression Modulation by this compound

| Cytokine | Control Expression (Relative Units) | This compound Expression (Relative Units) |

|---|---|---|

| IL-17A | 100 | 30 |

| IL-17F | 90 | 25 |

| Filaggrin | 20 | 70 |

These findings underscore this compound's potential as a therapeutic agent in inflammatory skin conditions .

Effects on Cell Viability and Apoptosis

In studies involving acute myeloid leukemia (AML), this compound enhanced the chemosensitivity of cancer cells when combined with cytarabine (Ara-C). The compound induced apoptosis in AML cells in a dose-dependent manner. Flow cytometry analysis revealed that higher concentrations of this compound led to increased early and late apoptotic cell populations .

Table 3: Apoptosis Induction by this compound

| Concentration (μM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 0 | 5 | 3 |

| 40 | 20 | 10 |

| 80 | 50 | 30 |

These results suggest that this compound not only inhibits proliferation but also promotes apoptotic pathways in cancer cells .

Case Studies and Clinical Implications

This compound has been investigated in various preclinical models for its potential application in treating different cancers and inflammatory diseases. For instance:

- Head and Neck Cancer : In an orthotopic model, this compound significantly reduced lymph node metastasis rates from 74.1% to 40% compared to control groups .

- Atopic Dermatitis : In vivo studies showed that topical application alleviated symptoms significantly more than conventional treatments without notable side effects .

- Pituitary Adenoma : Preliminary findings suggest that this compound may reduce cell viability in pituitary adenoma cell lines, indicating its potential as an adjunct therapy for these tumors .

Q & A

Basic Research Questions

Q. What is the molecular target of T-5224, and how does it exert its anti-inflammatory effects?

this compound selectively inhibits the transcription factor c-Fos/activator protein-1 (AP-1) by blocking its DNA-binding activity, specifically targeting the c-Fos/c-Jun heterodimer. This inhibition suppresses the transcription of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and matrix metalloproteinases (MMPs) such as MMP-3 and MMP-13. For example, in LPS-induced endotoxemic mice, this compound (300 mg/kg, oral) reduced serum TNF-α and HMGB1 levels, mitigating systemic inflammation and organ injury .

Methodological Insight :

- In vitro validation : Use electrophoretic mobility shift assays (EMSAs) or reporter gene assays to confirm AP-1 DNA-binding inhibition.

- Cytokine profiling : ELISA or multiplex assays to quantify TNF-α, IL-6, and other cytokines in serum or cell supernatants .

Q. What are the standard in vitro and in vivo dosages of this compound in experimental models?

- In vitro : 10–80 μM in cell culture (e.g., HNSCC, synovial SW982 cells). At 80 μM, this compound nearly abolishes MMP-2/9 activity and cancer cell migration .

- In vivo :

Table 1 : Key Dosages and Outcomes

Advanced Research Questions

Q. How does this compound modulate MMP activity in cancer metastasis, and what methodologies are used to evaluate this?

this compound transcriptionally suppresses MMP-2 and MMP-9 expression by inhibiting AP-1, thereby reducing cancer cell invasion and migration.

Methodological Approaches :

- In vitro :

- In vivo :

Key Finding : this compound reduces cervical lymph node metastasis rates from 74.1% (vehicle) to 40% (treated) in HNSCC models .

Q. How can researchers resolve contradictions in cytokine inhibition profiles observed with this compound treatment?

While this compound suppresses proinflammatory cytokines (TNF-α, IL-1β), it does not inhibit anti-inflammatory IL-10, suggesting pathway-specific modulation .

Strategies for Data Contradiction Analysis :

- Cytokine-specific assays : Use targeted proteomics to differentiate between AP-1-dependent and -independent cytokine pathways.

- Kinetic studies : Monitor temporal cytokine changes (e.g., early-phase TNF-α vs. late-phase HMGB1) in LPS models .

- Genetic validation : CRISPR/Cas9 knockout of AP-1 subunits to confirm this compound's specificity .

Q. What are the considerations for designing a pharmacokinetic study of this compound?

- Metabolism : this compound is primarily glucuronidated by UGT1A1/1A3 to form G2 and G3 metabolites, with minimal cytochrome P450 involvement .

- Excretion : Monitor biliary and renal clearance in rodent models.

- Dosing regimen : Adjust based on target tissue exposure; higher doses (e.g., 300 mg/kg) may be needed for systemic inflammation vs. localized cancer models .

Methodological Tools :

- LC-MS/MS for plasma and tissue concentration measurements.

- Microsomal assays with human liver microsomes to predict metabolic stability .

Q. How does this compound compare to other AP-1 inhibitors in preclinical models?

this compound uniquely combines AP-1 inhibition with MMP suppression, unlike broader kinase inhibitors (e.g., SP600125). In CIA mouse models, this compound reduced joint destruction and serum TRACP-5b (a bone resorption marker) without immunosuppressive side effects .

Validation Approach :

Properties

IUPAC Name |

3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO8/c31-24-15-21(37-20-3-1-2-4-20)8-10-22(24)28(34)19-6-11-25(18(14-19)7-12-27(32)33)36-16-17-5-9-23-26(13-17)38-30-29(23)35/h5-6,8-11,13-15,20,31H,1-4,7,12,16H2,(H,30,35)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALCQQSLNPLQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=C(C=C2)C(=O)C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)C(=O)NO5)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026089 | |

| Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530141-72-1 | |

| Record name | R-7277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530141721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-7277 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4EGU4HKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.